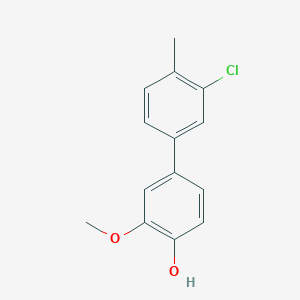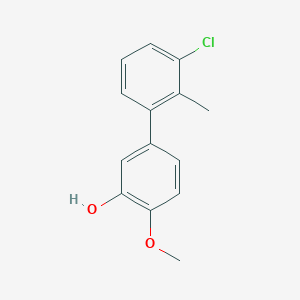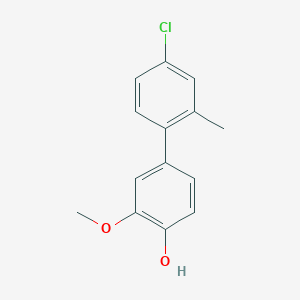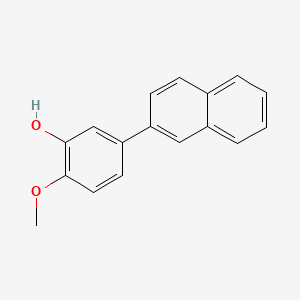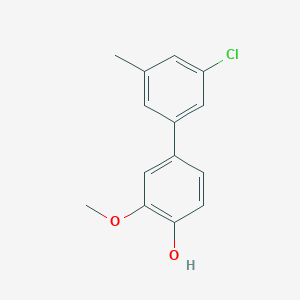
4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is a synthetic compound used in the field of scientific research. It is a versatile compound that can be used for a variety of purposes, including synthesis and analysis of other compounds, as well as in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is a versatile compound that can be used for a variety of scientific research applications. It can be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In addition, it can be used as a reagent in biochemical and physiological studies, such as enzyme inhibition assays and receptor binding assays.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is not well understood. However, it is believed to interact with proteins and other molecules in the cell. It is thought to inhibit the activity of certain enzymes and to bind to certain receptors, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, depend on the concentration and duration of exposure. At low concentrations, it has been shown to inhibit the activity of certain enzymes and to bind to certain receptors. At higher concentrations, it can have a variety of effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, has several advantages in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a versatile compound that can be used for a variety of scientific research applications. However, there are some limitations to its use. It is a relatively toxic compound, and it can cause skin and eye irritation. In addition, it can be degraded by light and heat, so it must be stored and handled carefully.
Zukünftige Richtungen
There are several potential future directions for 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%. One possible direction is to develop more efficient and cost-effective methods for its synthesis and purification. In addition, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Finally, it could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Synthesemethoden
The synthesis of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is a relatively simple process. It involves the reaction of 4-chloro-5-methylphenol with chloroacetyl chloride in the presence of an acid catalyst. The resulting product is then purified using a column chromatography technique. The purity of the final product is typically greater than 95%.
Eigenschaften
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-5-11(7-12(15)6-9)10-3-4-13(16)14(8-10)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPJVSYJAPUXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685599 |
Source


|
| Record name | 3'-Chloro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261955-10-5 |
Source


|
| Record name | 3'-Chloro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









